molecular formula C7H9N3O2 B1659444 2-(Aminomethyl)-5-nitroaniline CAS No. 651733-09-4

2-(Aminomethyl)-5-nitroaniline

Cat. No.: B1659444
CAS No.: 651733-09-4
M. Wt: 167.17
InChI Key: SBGRFQHKAXLHKI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-nitroaniline is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of an aminomethyl group (-CH2NH2) and a nitro group (-NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-nitroaniline typically involves the nitration of aniline derivatives followed by reductive amination. One common method includes the nitration of 2-(Aminomethyl)aniline using nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-(Aminomethyl)-5-aminoaniline.

    Substitution: Various substituted anilines depending on the electrophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-(Aminomethyl)-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-nitroaniline depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    2-(Aminomethyl)-5-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    2-(Aminomethyl)-4-nitroaniline: Similar structure but with the nitro group at the 4-position.

    2-(Aminomethyl)-3-nitroaniline: Similar structure but with the nitro group at the 3-position.

Uniqueness: 2-(Aminomethyl)-5-nitroaniline is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(aminomethyl)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGRFQHKAXLHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728123
Record name 2-(Aminomethyl)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651733-09-4
Record name 2-(Aminomethyl)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane-dimethyl sulfide (40 mL, 80 mmol) was added dropwise to a stirring solution of 2-amino-4-nitro-benzonitrile (2.27 g, 14 mmol) in dry THF (50 mL) at room temperature. The mixture was stirred at same temperature for 3 hours, and then carefully quenched with 1N aqueous HCl. The mixture was made basic (pH>11) with 4N sodium hydroxide and extracted with methylene chloride. The organic phase was dried over sodium sulfate, filtered and concentrated to provide 1.75 g of 2-aminomethyl-5-nitro-phenylamine (75%): 1H NMR (300 MHz, CDCl3) δ7.6 (m, 2H), 7.25 (d, 1H), 5.1 (br, 2H), 4.1 (s, 3H); MS (m/e): 168.1 (M+1).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-nitroaniline
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Reactant of Route 6
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